molecular formula C17H13Br2NO2 B287992 4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B287992
M. Wt: 423.1 g/mol
InChI Key: QEXGRPPLDSVXDX-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one, also known as BCTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCTC belongs to the class of compounds known as TRPV1 antagonists, which are compounds that block the activity of the TRPV1 receptor in the human body. The TRPV1 receptor is involved in the sensation of pain, and as such, TRPV1 antagonists like BCTC have been studied for their potential to treat pain-related conditions.

Mechanism of Action

4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one works by blocking the activity of the TRPV1 receptor, which is involved in the sensation of pain. The TRPV1 receptor is activated by a variety of stimuli, including heat, acid, and capsaicin (the compound that gives chili peppers their spiciness). When the TRPV1 receptor is activated, it sends a signal to the brain that is interpreted as pain. 4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one blocks the activity of the TRPV1 receptor by binding to it and preventing other molecules from activating it.
Biochemical and Physiological Effects:
4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to have a variety of biochemical and physiological effects. In addition to its ability to block the TRPV1 receptor and reduce pain sensation, 4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has also been shown to have anti-inflammatory effects. This is because the TRPV1 receptor is involved in the inflammatory response, and blocking its activity can reduce inflammation. 4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has also been shown to have anti-proliferative effects, meaning that it can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one in lab experiments is its potency as a TRPV1 antagonist. 4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is a highly effective blocker of the TRPV1 receptor, which makes it a valuable tool for studying the role of the TRPV1 receptor in various physiological processes. However, one limitation of using 4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one in lab experiments is its potential for off-target effects. 4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to have some activity at other receptors besides the TRPV1 receptor, which means that it may have effects on other physiological processes besides pain sensation.

Future Directions

There are several future directions for research on 4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one. One area of research that has received attention is the development of more selective TRPV1 antagonists. While 4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is a potent TRPV1 antagonist, it also has some activity at other receptors, which may limit its usefulness in certain applications. Developing more selective TRPV1 antagonists could help to overcome this limitation. Another area of research that has received attention is the potential use of 4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one in combination with other drugs for the treatment of pain-related conditions. Combining 4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one with other drugs that target different aspects of pain sensation could lead to more effective treatments for these conditions.

Synthesis Methods

The synthesis of 4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one involves a multi-step process that includes the use of several chemical reagents and reactions. The first step in the synthesis of 4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one involves the condensation of 3-bromophenylacetic acid with methyl acrylate to form the intermediate compound, 3-(3-bromophenyl)acrylic acid methyl ester. This intermediate is then reacted with 1,3-cyclohexadiene in the presence of a palladium catalyst to form the cycloheptatriene ring system. The final step in the synthesis of 4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one involves the bromination of the cycloheptatriene ring system to form the final product.

Scientific Research Applications

4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential applications in scientific research. One area of research that has focused on 4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is the study of pain-related conditions. 4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to be a potent TRPV1 antagonist, which means that it can block the activity of the TRPV1 receptor and reduce pain sensation. As such, 4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been studied for its potential to treat conditions such as neuropathic pain, inflammatory pain, and cancer-related pain.

properties

Product Name

4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Molecular Formula

C17H13Br2NO2

Molecular Weight

423.1 g/mol

IUPAC Name

4-bromo-2-[(E)-3-(3-bromophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H13Br2NO2/c1-20-15-7-6-13(19)10-14(17(15)22)16(21)8-5-11-3-2-4-12(18)9-11/h2-10H,1H3,(H,20,22)/b8-5+

InChI Key

QEXGRPPLDSVXDX-VMPITWQZSA-N

Isomeric SMILES

CNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC(=CC=C2)Br)Br

SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC(=CC=C2)Br)Br

Canonical SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC(=CC=C2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.